molecular formula C16H18O2 B8484710 4-[(4-Hydroxy-3-methylphenyl)methyl]-2,5-dimethylphenol CAS No. 190320-97-9

4-[(4-Hydroxy-3-methylphenyl)methyl]-2,5-dimethylphenol

Cat. No.: B8484710
CAS No.: 190320-97-9
M. Wt: 242.31 g/mol
InChI Key: XJZAGERBNAMCKD-UHFFFAOYSA-N
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Description

4-[(4-Hydroxy-3-methylphenyl)methyl]-2,5-dimethylphenol is a useful research compound. Its molecular formula is C16H18O2 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

190320-97-9

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

4-[(4-hydroxy-3-methylphenyl)methyl]-2,5-dimethylphenol

InChI

InChI=1S/C16H18O2/c1-10-8-16(18)12(3)7-14(10)9-13-4-5-15(17)11(2)6-13/h4-8,17-18H,9H2,1-3H3

InChI Key

XJZAGERBNAMCKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C)CC2=CC(=C(C=C2)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 1 liter of four-necked flask were charged 4.76 g of para-toluenesulfonic acid, 54.07 g of ortho-cresol and 108.14 g of methanol. Further, keeping the temperature at 30° C., 38.05 g of 4-hydroxymethyl-2,5-dimethylphenol obtained above was added in ten portions over 1 hour. The mixture was stirred at the same temperature for 2 more hours. After completion of the reaction, 200 g of toluene and 200 gof ethyl acetate was added. Thereafter, 200 g of deionized water was added and the resulting mixture was stirred and a phase separation was carried out. Then, metal content was removed by adding 200 g of 1% aqueous oxalic acid solution, followed by stirring the mixture and by carrying out a phase separation. Thereafter, washing with 200 g of deionized water was repeated four times, and the oil phase was concentrated. To the concentrated mass, 200 g of toluene was added and the resulting solution was cooled to 20° C. and filtered. The filter cake was rinsed with 200 g of toluene and dissolved in 200 g of ethyl acetate. After adding 200g of toluene thereto, the resulting mixture was concentrated. To the concentrated mass, 200 g of toluene was added and the resulting mass was cooled to 20° C. and filtered. The filter cake was rinsed with 200 g of toluene and dried a whole day and night under reduced pressure at 45° C. to obtain 20.12 g of 4-(4-hydroxy-3-methylbenzyl)-2,5-dimethylphenol.
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